molecular formula C9H9N3O5 B373530 N-{2,3-bisnitro-4-methylphenyl}acetamide

N-{2,3-bisnitro-4-methylphenyl}acetamide

Cat. No.: B373530
M. Wt: 239.18g/mol
InChI Key: ICYSFILFIMDAOE-UHFFFAOYSA-N
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Description

N-{2,3-bisnitro-4-methylphenyl}acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two nitro groups at the 2- and 3-positions and a methyl group at the 4-position. Nitro groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H9N3O5

Molecular Weight

239.18g/mol

IUPAC Name

N-(4-methyl-2,3-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-5-3-4-7(10-6(2)13)9(12(16)17)8(5)11(14)15/h3-4H,1-2H3,(H,10,13)

InChI Key

ICYSFILFIMDAOE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Electron-Withdrawing Substituent Effects

Nitro-substituted acetamides share similarities with other electron-withdrawing derivatives, such as N-(3,4-dichlorophenyl)acetamide () and benzothiazole-based acetamides (). Key distinctions arise from substituent positioning and electronic effects:

  • Nitro vs. Chloro Groups: In N-(3,4-dichlorophenyl)acetamide, chloro substituents moderately withdraw electrons, leading to planar amide groups and dimerization via N–H⋯O hydrogen bonds .
  • Steric Effects : The 2,3-dinitro substitution creates steric hindrance, which may reduce rotational freedom compared to dichlorophenyl analogs. Dihedral angles between the aromatic ring and amide group in dichlorophenyl derivatives (44.5°–77.5° ) suggest that nitro groups could further restrict conformational flexibility.

Spectroscopic and Analytical Comparisons

  • NMR Shifts : Methoxy-substituted analogs like N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide () exhibit ¹H-NMR signals for methoxy groups at ~3.8 ppm. Nitro groups, however, deshield adjacent protons, likely causing downfield shifts in aromatic protons of N-{2,3-bisnitro-4-methylphenyl}acetamide.
  • Elemental Analysis: For N-(4-aminophenyl)acetamide (), nitrogen content is influenced by the amino group. The bisnitro analog would exhibit higher nitrogen content (e.g., calculated ~15–20% based on molecular formula), contrasting with methoxy derivatives (4.28% N in ).

Crystallography and Solubility

  • Crystal Packing: Dichlorophenyl acetamides form dimers via hydrogen bonds (R₂²(10) motifs ).
  • Solubility : Nitro groups reduce aqueous solubility compared to sulfonated metabolites like N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2-ylidene]acetamide (MSO, ), which benefit from hydrophilic sulfonate groups.

Comparative Data Table

Property This compound (Inferred) N-(3,4-dichlorophenyl)acetamide N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide
Substituents 2,3-nitro; 4-methyl 3,4-dichloro 4,5-dimethoxy; benzamide
Electron Effects Strongly withdrawing Moderately withdrawing Electron-donating (methoxy)
Dihedral Angles ~50°–80° (estimated) 44.5°–77.5° N/A
Nitrogen Content ~15–20% (estimated) 8.8% (calculated) 4.28%
Synthetic Method EDC-mediated coupling EDC-mediated coupling Classical amidation

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